Benzylphosphonic acid

Catalog No.
S567669
CAS No.
6881-57-8
M.F
C7H9O3P
M. Wt
172.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzylphosphonic acid

CAS Number

6881-57-8

Product Name

Benzylphosphonic acid

IUPAC Name

benzylphosphonic acid

Molecular Formula

C7H9O3P

Molecular Weight

172.12 g/mol

InChI

InChI=1S/C7H9O3P/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10)

InChI Key

OGBVRMYSNSKIEF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CP(=O)(O)O

Synonyms

benzylphosphonic acid, phenylmethylphosphonic acid

Canonical SMILES

C1=CC=C(C=C1)CP(=O)(O)O

Organic Chemistry

Chemical Biology, Medicine, Materials Science

Benzylphosphonic acid is an organophosphorus compound with the molecular formula C₇H₉O₃P and a molecular weight of 172.12 g/mol. It features a phosphonic acid functional group attached to a benzyl group, characterized by its strong acidic properties. This compound is typically presented as a white crystalline solid that is soluble in water and various organic solvents, making it useful in multiple chemical applications. Its structure includes a phosphorus atom bonded to three oxygen atoms and one carbon atom from the benzyl group, contributing to its unique chemical behavior .

Benzylphosphonic acid acts as a competitive inhibitor of protein tyrosine phosphatases (PTPs) []. It binds to the active site of PTPs, mimicking the natural phosphate substrate and preventing the enzyme from dephosphorylating its target proteins []. This inhibition can alter cellular signaling pathways, making benzylphosphonic acid a tool for studying PTP function and potential therapeutic development [].

Benzylphosphonic acid can be irritating to the skin, eyes, and respiratory system []. While specific toxicity data is limited, it is recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

Due to its acidic nature and the presence of the phosphonic acid group. Key reactions include:

  • Acid-Base Reactions: As a strong acid, it can donate protons to bases, forming corresponding salts.
  • Esterification: It can react with alcohols to form benzyl phosphonates, which are valuable intermediates in organic synthesis.
  • Nucleophilic Substitution: The phosphonic acid group can undergo nucleophilic attack, leading to the formation of phosphonamidates or other derivatives .

Several methods exist for synthesizing benzylphosphonic acid:

  • Direct Phosphonation: Benzyl chloride can be reacted with phosphorus acid under controlled conditions to yield benzylphosphonic acid.
  • Hydrolysis of Phosphonates: Benzyl phosphonates can be hydrolyzed using aqueous acids to produce benzylphosphonic acid.
  • Phosphorylation of Aromatic Compounds: Aromatic compounds can undergo phosphorylation using phosphorus-containing reagents, yielding benzylphosphonic acid as a product .

Benzylphosphonic acid finds applications in various fields:

  • Catalysis: It serves as a catalyst in organic synthesis due to its ability to activate substrates.
  • Ligand Chemistry: The compound is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes.
  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects, particularly in antibacterial formulations .

Studies on the interactions of benzylphosphonic acid with other chemical entities have revealed its potential roles in complexation and catalysis. It has been shown to form stable complexes with transition metals, enhancing their catalytic properties in organic reactions. Furthermore, research into its interactions with biological macromolecules suggests potential pathways for drug development .

Benzylphosphonic acid shares similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Methylphosphonic AcidAliphaticLess acidic; used primarily in nerve agent studies
Phenylphosphonic AcidAromaticMore hydrophobic; different reactivity profile
Ethylphosphonic AcidAliphaticLower molecular weight; used in agricultural chemicals
BenzylphosphonateEster derivativeMore stable; used as an intermediate in synthesis

Benzylphosphonic acid stands out due to its combination of strong acidity and reactivity, making it particularly useful in both synthetic and biological contexts .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

172.02893114 g/mol

Monoisotopic Mass

172.02893114 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6881-57-8

Wikipedia

Benzylphosphonic acid

General Manufacturing Information

Phosphonic acid, P-(phenylmethyl)-: INACTIVE

Dates

Modify: 2023-08-15

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